O-cyclohexylhydroxylamine
Overview
Description
O-cyclohexylhydroxylamine is a chemical compound that is formed as one of the by-products during the hydrogenation of nitrocyclohexane to the corresponding cyclohexanone oxime .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. One of the methods involves the use of O-benzoylhydroxylamines as an electrophilic aminating agent in transition metal-catalyzed C–N bond-forming reactions . The retrosynthetic analysis method is also used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2 . The molecular weight of this compound is 115.18 .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various factors. For instance, the reaction rate and the ability to control the reaction are important considerations . Electroanalytical tools can be used to study these redox-active intermediates .Physical and Chemical Properties Analysis
This compound has a molecular weight of 115.18 and is a liquid at room temperature . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Cytogenetic Effects
O-cyclohexylhydroxylamine (N-OH-cyclohexylamine) has been studied for its cytogenetic effects. Brewen et al. (1971) explored its impact on human leucocytes and Chinese hamster bone marrow. They found that cyclamate metabolism in humans can lead to the formation of cyclohexylamine (CHA) and N-hydroxycyclohexylamine (N-OHCHA), which may cause cytogenetic damage in human cells and the bone marrow and spermatogonial cells of rats (Brewen, Pearson, Jones, & Luippold, 1971).
Oxidation of Secondary Amines
Colonna et al. (2004) investigated the oxidation of secondary amines, including cyclohexanone monooxygenase, which catalyzed the oxidation of tertiary and secondary amines to N-oxides and nitrones. The study indicates that a hydroxylamine intermediate is involved in the oxidation process (Colonna, Pironti, Carrea, Pasta, & Zambianchi, 2004).
Metabolism in Animals and Humans
Renwick and Williams (1972) focused on the metabolites of cyclohexylamine in humans and certain animals. Their study revealed that in humans, the metabolism of cyclohexylamine, including cyclohexylhydroxylamine as a minor metabolite, is limited, with the metabolism primarily through hydroxylation of the cyclohexane ring (Renwick & Williams, 1972).
Electrophilic Aminations
Andreae and Schmitz (1991) discussed the electrophilic aminations with oxaziridines, where cyclohexanespiro-3'-oxaziridine transfers its NH group to various nucleophiles. This process enables the synthesis of various compounds, including O-alkulhydroxylamines, suggesting a potential application in creating derivatives involving cyclohexylhydroxylamine (Andreae & Schmitz, 1991).
Synthesis of o-Arylenediamines
Wang et al. (2018) reported on the synthesis of o-Arylenediamines through elemental sulfur-promoted aerobic dehydrogenative aromatization of cyclohexanones with arylamines. This study provides insights into new synthetic pathways that may involve cyclohexylhydroxylamine (Wang, Chen, Xie, Wang, Huang, & Deng, 2018).
Hydroxylamine Formation and Decomposition
Le Xu et al. (2014) explored hydroxylamine formation and decomposition in cyclohexanone ammoximation over microporous titanosilicates. This study is relevant for understanding the formation and stability of compounds like cyclohexylhydroxylamine in industrial processes (Le Xu, Jianghong, Yang, & Wu, 2014).
Safety and Hazards
O-cyclohexylhydroxylamine is classified as a dangerous substance. It has hazard statements such as H227, H315, H318, and H335 . It is recommended to use personal protective equipment while handling this substance .
Relevant Papers The relevant papers on this compound include studies on its synthesis , chemical reactions , and physical and chemical properties . These papers provide valuable insights into the characteristics and applications of this compound .
Properties
IUPAC Name |
O-cyclohexylhydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-8-6-4-2-1-3-5-6/h6H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNGOPXRHUCHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445286 | |
Record name | O-cyclohexylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4759-21-1 | |
Record name | O-cyclohexylhydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-Cyclohexyl-hydroxylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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